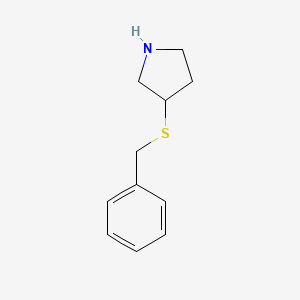![molecular formula C12H14F2O B13241606 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one](/img/structure/B13241606.png)
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one typically involves the reaction of 4-(butan-2-yl)phenylboronic acid with 2,2-difluoroacetyl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming amides or thioethers, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioethers
Applications De Recherche Scientifique
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-[4-(Butan-2-yl)phenyl]-2,2-dimethylpropan-1-amine
- 2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone
Comparison: Compared to similar compounds, 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone moiety, which imparts distinct chemical reactivity and biological activity. The difluoro group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14F2O |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-(4-butan-2-ylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H14F2O/c1-3-8(2)9-4-6-10(7-5-9)11(15)12(13)14/h4-8,12H,3H2,1-2H3 |
Clé InChI |
HDFNJVWSAVSBDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B13241532.png)
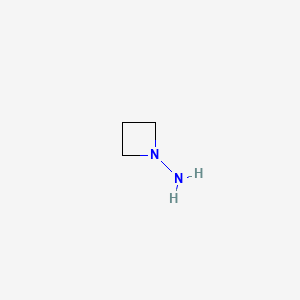
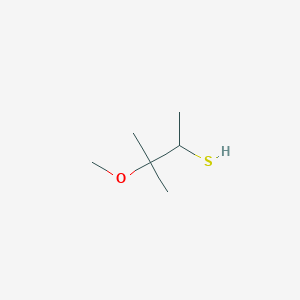
![(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13241553.png)
![N-Methoxy-N-methyl-2-[2-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B13241555.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)

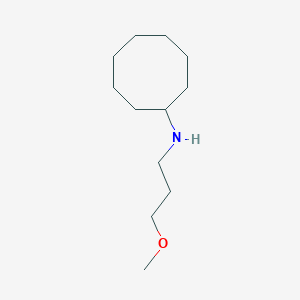

![3-[(4-Fluorophenyl)sulfanyl]azetidine](/img/structure/B13241571.png)
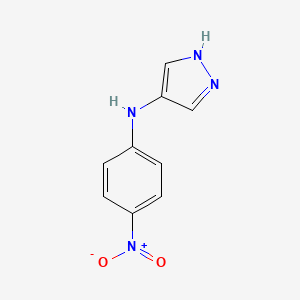
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B13241579.png)
